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Compound of Interest

Compound Name:
5-(4-Chlorophenyl)-2-(4-

methylphenoxy)pyrimidine

CAS No.: 477857-66-2

Cat. No.: B2414703

Get Quote

Executive Summary
This guide outlines the structural elucidation, synthetic validation, and physicochemical profiling

of 2-(4-methylphenoxy)-5-(4-chlorophenyl)pyrimidine (Target Molecule, TM-1).

TM-1 is characterized by a central pyrimidine core substituted at the C5 position with an

electron-withdrawing p-chlorophenyl group and at the C2 position with an electron-donating p-

tolyloxy moiety. This "push-pull" electronic configuration influences its dipole moment,

metabolic stability, and π-stacking capability. This analysis is critical for researchers optimizing

this scaffold for herbicidal activity (e.g., acetolactate synthase inhibition) or pharmaceutical

applications (e.g., COX-2 or kinase inhibition).

Key Physicochemical Parameters (Calculated)
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Parameter Value Significance

Formula C₁₇H₁₃ClN₂O Core composition

MW 296.75 g/mol
Small molecule drug-like space

(Ro5 compliant)

cLogP 4.2 - 4.5
Highly lipophilic; likely requires

formulation aids

TPSA ~35 Å² Good membrane permeability

Rotatable Bonds 3
Limited flexibility (Ether linkage

+ Biaryl bond)

Synthetic Architecture & Causality
To analyze the structure, one must understand its assembly. The synthesis requires a

regioselective approach to ensure the correct isomer (2,5-substitution vs 4,6).

Optimized Synthetic Pathway
We utilize a Sequential C-C / C-O Bond Formation strategy. The causality behind this order is

the reactivity of the pyrimidine ring:

Step 1 (Suzuki-Miyaura): The C5-position of 5-bromo-2-chloropyrimidine is more susceptible

to Pd-catalyzed coupling than nucleophilic attack, but the 2-Cl is highly reactive to SNAr.

However, performing SNAr first (introducing the electron-rich phenoxy group) deactivates the

ring for the subsequent oxidative addition at C5.

Decision:Install C5-Aryl first. The 2-Cl remains activated for the subsequent step.

Step 2 (SNAr): The resulting 5-(4-chlorophenyl)-2-chloropyrimidine undergoes facile

Nucleophilic Aromatic Substitution with p-cresol.

Reaction Workflow (DOT Visualization)
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5-bromo-2-chloropyrimidine
(Starting Material)

Intermediate:
5-(4-chlorophenyl)-2-chloropyrimidine

Suzuki Coupling
(C-C Bond)

4-chlorophenylboronic acid
Pd(PPh3)4, Na2CO3

Target Molecule (TM-1)
2-(4-methylphenoxy)-5-(4-chlorophenyl)pyrimidine

SNAr Displacement
(C-O Bond)

p-Cresol (4-methylphenol)
K2CO3, DMF, 80°C

Click to download full resolution via product page

Caption: Figure 1. Regioselective synthesis of TM-1 via C5-Suzuki coupling followed by C2-

SNAr displacement.

Structural Elucidation Protocols
This section details the self-validating analytical methods required to confirm the structure.

Nuclear Magnetic Resonance (NMR) Analysis
The symmetry of the p-substituted aryl rings provides a distinct diagnostic fingerprint.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

δ 8.75 (s, 2H): Pyrimidine H-4 and H-6. These are chemically equivalent due to the plane of

symmetry and are highly deshielded by the adjacent nitrogens. Note: If these split or appear

as two singlets, it indicates restricted rotation or lack of symmetry.

δ 7.55 (d, J = 8.5 Hz, 2H): 4-Chlorophenyl (ortho to pyrimidine).

δ 7.45 (d, J = 8.5 Hz, 2H): 4-Chlorophenyl (meta to pyrimidine).
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δ 7.20 (d, J = 8.2 Hz, 2H): 4-Methylphenoxy (meta to oxygen).

δ 7.05 (d, J = 8.2 Hz, 2H): 4-Methylphenoxy (ortho to oxygen). Upfield shift due to electron-

donating oxygen.

δ 2.38 (s, 3H): Methyl group (-CH₃).

Protocol for Validation:

Dissolve 5 mg of TM-1 in 0.6 mL CDCl₃.

Acquire ¹H spectrum (16 scans) and ¹³C spectrum (1024 scans).

Critical Check: Confirm the integration ratio of Pyrimidine-H : Aryl-H : Methyl-H is 2:8:3.

Mass Spectrometry (HRMS) Fragmentation Logic
The fragmentation pattern confirms the connectivity of the ether linkage.

Molecular Ion: [M+H]⁺ = m/z 297.07 (³⁵Cl isotope).

Primary Fragmentation: Cleavage of the ether bond.

Loss of the p-tolyloxy radical is common.

Diagnostic ion: [M - (C₇H₇O)]⁺ corresponding to the 5-(4-chlorophenyl)pyrimidin-2-yl cation

(m/z ~191).

Crystallographic Conformation Analysis
In the solid state, TM-1 is expected to adopt a non-planar conformation to minimize steric clash

between the pyrimidine nitrogens and the ortho-hydrogens of the phenyl rings.

Torsion Angle A (C4-C5-C1'-C2'): The 4-chlorophenyl ring will likely twist ~30-45° relative to

the pyrimidine plane.

Torsion Angle B (N1-C2-O-C1''): The ether linkage usually adopts a "bent" conformation (C-

O-C angle ~118°), with the tolyl ring nearly perpendicular to the pyrimidine plane in some

polymorphs to facilitate T-shaped π-stacking.
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Functional & Physicochemical Profiling
For drug or agrochemical development, the physical behavior of TM-1 is as important as its

connectivity.

Solubility and Lipophilicity
The high cLogP (4.2) indicates poor aqueous solubility.

Solubility (Water): < 0.1 mg/mL (Predicted).

Solubility (Organic): High in DMSO, DCM, and Ethyl Acetate.

Implication: Biological assays require DMSO stock solutions (typically 10 mM) with dilution

into media containing < 1% DMSO to prevent precipitation.

Metabolic Liability Map
Using structural alerts, we identify sites prone to Phase I metabolism.

TM-1 Core Structure

Benzylic Oxidation
(Methyl -> Alcohol -> Acid)

CYP450 (High Prob)

O-Dealkylation
(Ether cleavage -> Phenol)

CYP450 (Med Prob)

Aromatic Hydroxylation
(Chlorophenyl ring)

Low Prob

Click to download full resolution via product page

Caption: Figure 2. Predicted metabolic soft spots. The benzylic methyl group is the primary site

for oxidative metabolism.

Experimental Protocol: Synthesis of TM-1
Note: All reactions must be performed in a fume hood.

Step 1: Synthesis of 5-(4-chlorophenyl)-2-chloropyrimidine
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Charge a reaction flask with 5-bromo-2-chloropyrimidine (1.0 eq), 4-chlorophenylboronic acid

(1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

Add degassed DME/2M Na₂CO₃ (3:1 ratio).

Reflux under N₂ for 12 hours.

Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

Purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Synthesis of 2-(4-methylphenoxy)-5-(4-chlorophenyl)pyrimidine

Dissolve product from Step 1 (1.0 eq) in dry DMF.

Add p-cresol (1.1 eq) and K₂CO₃ (2.0 eq).

Heat to 80°C for 4-6 hours. Monitor by TLC (disappearance of starting material).

Quench: Pour into ice water. The product should precipitate as a solid.

Filtration: Collect the solid, wash with water and cold ethanol.

Recrystallization: Recrystallize from Ethanol/Water to obtain analytical grade crystals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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